molecular formula C21H17ClN4O2S B11453233 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

Cat. No.: B11453233
M. Wt: 424.9 g/mol
InChI Key: BJIRTQLMJJQBEC-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazole ring, a phthalazinone moiety, and a chlorophenyl group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multi-step organic reactions The process may start with the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality control.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while nucleophilic substitution on the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide stands out due to its combination of a thiazole ring, phthalazinone moiety, and chlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C21H17ClN4O2S/c1-12-19(13-7-9-14(22)10-8-13)24-21(29-12)23-18(27)11-17-15-5-3-4-6-16(15)20(28)26(2)25-17/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI Key

BJIRTQLMJJQBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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